molecular formula C7H12N2O2 B597077 2-Oxa-6,9-diazaspiro[4.5]decan-10-one CAS No. 1341564-99-5

2-Oxa-6,9-diazaspiro[4.5]decan-10-one

Cat. No. B597077
CAS RN: 1341564-99-5
M. Wt: 156.185
InChI Key: MNPVOKQVDRVYJK-UHFFFAOYSA-N
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Description

“2-Oxa-6,9-diazaspiro[4.5]decan-10-one” is a chemical compound with the molecular formula C7H12N2O2 . It has been identified in various studies and has shown potential in the field of medicinal chemistry .


Synthesis Analysis

The synthesis of “2-Oxa-6,9-diazaspiro[4.5]decan-10-one” and its derivatives has been explored in several studies . For instance, a virtual screening workflow was performed to find new chemotypes of RIPK1 inhibitors, leading to the discovery of a series of 2,8-diazaspiro[4.5]decan-1-one derivatives .


Molecular Structure Analysis

The molecular structure of “2-Oxa-6,9-diazaspiro[4.5]decan-10-one” has been analyzed in various studies . The compound’s structure is characterized by its spirocyclic scaffolds .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Oxa-6,9-diazaspiro[4.5]decan-10-one” have been analyzed in various studies . For instance, its density is approximately 1.2±0.1 g/cm3, and its boiling point is around 396.2±42.0 °C at 760 mmHg .

Safety and Hazards

The safety and hazards associated with “2-Oxa-6,9-diazaspiro[4.5]decan-10-one” are not fully known. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

The future directions for research on “2-Oxa-6,9-diazaspiro[4.5]decan-10-one” include further exploration of its potential as a RIPK1 inhibitor . Additionally, more studies are needed to fully understand its physical and chemical properties, safety and hazards, and potential applications .

Mechanism of Action

properties

IUPAC Name

2-oxa-6,9-diazaspiro[4.5]decan-10-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2/c10-6-7(1-4-11-5-7)9-3-2-8-6/h9H,1-5H2,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNPVOKQVDRVYJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC12C(=O)NCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxa-6,9-diazaspiro[4.5]decan-10-one

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